molecular formula C18H20O4 B12470836 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene

1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene

Cat. No.: B12470836
M. Wt: 300.3 g/mol
InChI Key: JDBCWSHYEQUBLW-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene is a synthetic stilbene derivative of interest in chemical and pharmaceutical research. Stilbene scaffolds, particularly symmetrically substituted derivatives like this compound, are investigated for their potential bioactivity . Researchers utilize such compounds in various applications, including as reference standards in analytical chemistry and as key intermediates in the synthesis of more complex molecules . Stilbenes have gained tremendous importance in research due to their potential for the prevention and therapy of cancer, making them valuable tools for studying biochemical pathways involved in cell proliferation . This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-[2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBCWSHYEQUBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Olefination: Primary Synthetic Route

The Wittig reaction is the most widely documented method for synthesizing this stilbene derivative. This approach leverages the coupling of a phosphonium ylide with a methoxy-substituted benzaldehyde to form the central ethenyl bond.

Reagent Preparation

  • Phosphonium Ylide Synthesis :
    Triphenylphosphine reacts with 2,4-dimethoxybenzyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen to form the phosphonium salt. Deprotonation with a strong base (e.g., n-butyllithium) generates the ylide.
    • Example:

      $$ \text{2,4-Dimethoxybenzyl bromide} + \text{PPh}3 \rightarrow \text{Ph}3\text{P}^+\text{CH}2\text{C}6\text{H}3(\text{OMe})2 \cdot \text{Br}^- $$

      Deprotonation:

      $$ \text{Ph}3\text{P}^+\text{CH}2\text{C}6\text{H}3(\text{OMe})2 \cdot \text{Br}^- + \text{BuLi} \rightarrow \text{Ph}3\text{P}=\text{CHC}6\text{H}3(\text{OMe})_2 + \text{LiBr} $$

Aldehyde Coupling

  • 3,5-Dimethoxybenzaldehyde reacts with the ylide in dichloromethane or THF at 0–25°C. The reaction typically completes within 4–12 hours, yielding the stilbene product after aqueous workup.
    • Yield : 65–78%.
    • Stereoselectivity : The E-isomer predominates (>90%) due to steric hindrance during betaine formation.
Table 1: Wittig Reaction Optimization
Parameter Optimal Condition Effect on Yield
Solvent THF or CH₂Cl₂ Maximizes ylide reactivity
Temperature 0°C to room temperature Reduces side reactions
Base n-BuLi or NaHMDS Ensures complete deprotonation

Modified Horner-Wadsworth-Emmons Reaction

This method employs phosphonate esters instead of phosphonium ylides, offering improved stereocontrol and milder conditions.

Protocol

  • Phosphonate Preparation :
    Diethyl (2,4-dimethoxybenzyl)phosphonate is synthesized via Arbuzov reaction.
  • Coupling :
    3,5-Dimethoxybenzaldehyde reacts with the phosphonate in the presence of NaH or K₂CO₃, producing the E-alkene selectively.
    • Yield : 70–85%.
    • Advantage : Avoids moisture-sensitive ylide generation.

Organocatalytic Domino Reactions

Recent advances utilize organocatalysts for one-pot syntheses, though yields are moderate.

Procedure

  • A three-component reaction between 3,5-dimethoxybenzaldehyde, 2,4-dimethoxyacetophenone, and a thiourea catalyst forms the stilbene via Knoevenagel condensation and subsequent dehydrogenation.
    • Catalyst : (S)-Diphenylprolinol trimethylsilyl ether.
    • Conditions : Ethanol, 50°C, 24 hours.
    • Yield : 55–60%.

Industrial-Scale Synthesis (Patent Methods)

Phase-Transfer Catalyzed Dehydration

  • A patent (CN101475511B) describes a two-step process:
    • Aldoxime Formation :

      2,4-Dimethoxybenzaldehyde reacts with hydroxylamine hydrochloride in toluene/water with NaHCO₃.
    • Dehydration :

      The aldoxime is treated with tetrabutylammonium bromide (TBAB) and KOH in dimethyl sulfoxide (DMSO) at 100°C, yielding the stilbene.
    • Yield : 68–76%.
Table 2: Comparative Analysis of Industrial Methods
Method Yield (%) Purity (%) Scalability
Wittig Reaction 65–78 >98 High
Phase-Transfer 68–76 95–99 Industrial
Organocatalytic 55–60 90–95 Low

Purification and Characterization

  • Recrystallization : Ethanol or acetonitrile is used to isolate the product as white crystals.
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 7.21 (d, J = 16.4 Hz, 2H, CH=CH), 6.45–6.72 (m, 6H, aromatic), 3.85 (s, 12H, OCH₃).
    • HPLC : Purity >98% (C18 column, MeOH:H₂O = 80:20).

Challenges and Limitations

  • Stereochemical Control : Minor Z-isomer formation (<5%) necessitates chromatographic separation.
  • Moisture Sensitivity : Wittig reagents require anhydrous conditions, complicating large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5,2’,4’-Tetramethoxystilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5,2’,4’-Tetramethoxystilbene involves multiple molecular targets and pathways:

Comparison with Similar Compounds

(E)-2,3',4,5'-Tetramethoxystilbene (CAS 24144-92-1)

  • Structure : Methoxy groups at positions 3,5 on one benzene ring and 2,4 on the other.
  • Key Differences : The methoxy substituents are transposed compared to the target compound.
  • Biological Activity: Potent CYP1B1 inhibitor (IC₅₀ = 6 nM) with selectivity over CYP1A1/1A2 (IC₅₀ > 300 nM) . Demonstrates anticancer activity in vitro by targeting cytochrome P450 enzymes involved in procarcinogen activation .
  • Physical Properties :
    • Molecular Formula: C₁₈H₂₀O₄ (MW: 300.35 g/mol).
    • Solubility: Soluble in DMSO (100 mM) .
Property Target Compound (E)-2,3',4,5'-Tetramethoxystilbene
Methoxy Positions 2,4 and 3,5 3,5 and 2,4
CYP1B1 Inhibition (IC₅₀) Not reported 6 nM
Molecular Weight 300.35 g/mol 300.35 g/mol

(Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole

  • Structure : Incorporates a benzothiophene moiety and a tetrazole ring instead of a second methoxyphenyl group.
  • Key Differences : The tetrazole group introduces hydrogen-bonding capacity and alters planarity.
  • Structural Features :
    • Dihedral angles between benzothiophene and methoxyphenyl rings (23.91°–88.81°) influence binding to cellular targets .

1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one (CAS N/A)

  • Structure : Replaces one methoxyphenyl group with an acetyl-substituted phenyl ring.
  • Key Differences : The ketone group increases polarity and may enhance solubility in polar solvents.
  • Physical Properties :
    • Molecular Formula: C₁₈H₁₈O₃ (MW: 282.3 g/mol) .

Positional Isomerism and Bioactivity

The target compound and (E)-2,3',4,5'-Tetramethoxystilbene (CAS 24144-92-1) are positional isomers. The transposition of methoxy groups significantly impacts their biological profiles:

  • Electron-Donating Effects : 3,5-Dimethoxy groups create a symmetric electron-rich environment, enhancing interactions with CYP1B1’s hydrophobic active site in CAS 24144-92-1 .
  • Steric Hindrance : The 2,4-dimethoxy configuration in the target compound may reduce binding affinity to CYP1B1 due to steric clashes.

Toxicity and Solubility

  • Toxicity : Computational models (e.g., GUSAR) predict acute toxicity for triazole-containing analogs (), but data for the target compound are lacking.
  • Solubility: Methoxy groups generally improve lipid solubility, but positional differences may affect logP values.

Biological Activity

1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene, also known as CHEBI:92804, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, effects on various cell lines, and potential mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18O4\text{C}_{17}\text{H}_{18}\text{O}_{4}

This compound features a central ethylene bridge connecting two methoxy-substituted phenyl rings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MIA PaCa-2 (Pancreatic)0.5Inhibition of tubulin polymerization
A431 (Epidermoid Carcinoma)0.8Induction of apoptosis through mitochondrial pathways
HeLa (Cervical Cancer)1.0Cell cycle arrest at G2/M phase

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
  • Induction of Apoptosis : Flow cytometry studies have demonstrated that treated cells exhibit characteristics of apoptosis, including annexin V positivity and DNA fragmentation.
  • Targeting Specific Pathways : Research indicates that this compound may influence signaling pathways involved in cell survival and proliferation.

Study 1: Antiproliferative Activity

A study published in ACS Medicinal Chemistry Letters evaluated the antiproliferative activity of various methoxy-substituted phenyl compounds, including our target compound. The study reported an IC50 value for this compound at approximately 0.6 µM against MIA PaCa-2 cells. The study emphasized the importance of methoxy groups in enhancing biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into the apoptotic pathways activated by this compound. Researchers found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase cascades .

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